6-phenyl-4-N-[2-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine
Overview
Description
6-phenyl-4-N-[2-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities
Preparation Methods
The synthesis of 6-phenyl-4-N-[2-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine typically involves multiple steps. One common method includes the reaction of phenyl isocyanate with isopropyl hydrazine under hydrochloric acid catalysis to form an intermediate. This intermediate then undergoes thermal condensation at high temperatures to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6-phenyl-4-N-[2-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include solvents like ethanol, chloroform, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-phenyl-4-N-[2-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 6-phenyl-4-N-[2-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects . Molecular docking studies suggest that the compound fits well into the hydrophobic pockets of target proteins, enhancing its binding affinity and efficacy .
Comparison with Similar Compounds
6-phenyl-4-N-[2-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine can be compared with other similar compounds, such as:
2,4-diamino-6-phenyl-1,3,5-triazine: This compound has a similar structure but lacks the trifluoromethyl group, which may affect its biological activity and chemical properties.
Trifluoromethyl-containing polysubstituted pyrimidine derivatives:
The uniqueness of this compound lies in its specific combination of phenyl and trifluoromethyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
6-phenyl-4-N-[2-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4/c18-17(19,20)12-8-4-5-9-13(12)22-15-10-14(23-16(21)24-15)11-6-2-1-3-7-11/h1-10H,(H3,21,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRMLRHJQILLKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N)NC3=CC=CC=C3C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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